N-Palmitoyltryptophan n-hexyl ester
Description
N-Palmitoyltryptophan n-hexyl ester is a synthetic derivative of the amino acid tryptophan, modified with a palmitoyl (C16:0) group attached to the amino group and an n-hexyl ester at the carboxyl terminus. This structure combines the aromatic indole moiety of tryptophan with long-chain fatty acid and ester functionalities, conferring distinct physicochemical properties. Its amphipathic nature enables interactions with lipid membranes and proteins, making it a valuable model compound for studying hydrophobic interactions and spectroscopic behavior in biochemical systems .
Key structural features:
- Acyl chain: Palmitoyl (C16) enhances lipophilicity, influencing membrane permeability.
- Ester group: The n-hexyl ester increases solubility in nonpolar solvents compared to free carboxylic acids.
- Indole ring: Contributes to unique near-ultraviolet (UV) absorption characteristics, critical for spectroscopic studies of protein environments .
Applications include use as a reference standard in UV spectroscopy to mimic tryptophan residues in proteins and investigate solvent effects on aromatic side chains.
Properties
CAS No. |
81591-68-6 |
|---|---|
Molecular Formula |
C33H54N2O3 |
Molecular Weight |
526.8 g/mol |
IUPAC Name |
hexyl (2S)-2-(hexadecanoylamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C33H54N2O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-24-32(36)35-31(33(37)38-25-21-8-6-4-2)26-28-27-34-30-23-20-19-22-29(28)30/h19-20,22-23,27,31,34H,3-18,21,24-26H2,1-2H3,(H,35,36)/t31-/m0/s1 |
InChI Key |
COPUYRGDQIDBFB-HKBQPEDESA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCCCCCC |
Synonyms |
N-palmitoyl-L-tryptophan n-hexyl ester N-palmitoyltryptophan n-hexyl este |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of N-Palmitoyltryptophan n-Hexyl Ester and Analogues
Spectroscopic Behavior
- UV Absorption: this compound exhibits a 0-0 'Lₐ band at 289.5 nm in methylcyclohexane, overlapping with the 'Lb band. This overlaps with horse ferricytochrome c’s tryptophan residues, validating its utility as a protein mimic . Solvent Effects: Addition of 1-butanol red-shifts the 'Lₐ band by ~1 nm, analogous to 3-methylindole. In contrast, N-stearyl derivatives show comparable shifts, suggesting chain length minimally impacts solvent interactions .
Physicochemical Properties
- Lipophilicity :
- Stability: Esterification (vs. free carboxylic acid in N-acetyltryptophan) reduces hydrolysis susceptibility, favoring long-term storage in non-aqueous solvents .
Research Findings and Implications
- Spectral Mimicry : The compound’s UV absorption closely matches buried tryptophan residues in cytochrome c, aiding protein conformation studies .
- Chain Length Effects : While N-stearyl (C18) and N-palmitoyl (C16) derivatives show similar solvent-induced shifts, their membrane partitioning efficiencies differ, highlighting acyl chain tailoring for specific applications .
- Comparative Utility: Unlike non-aromatic esters (e.g., n-hexyl palmitate), N-palmitoyltryptophan’s indole ring enables dual functionality in lipid and protein research .
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